N-Acetylaminorhodanine
Overview
Description
N-Acetylaminorhodanine is a heterocyclic compound that contains a rhodanine ring. It is also known as N-acetyl-5-methyl-2-thioxoimidazolidin-4-one1. The compound is a derivative of the natural product called rhodanine, which has been found in various plants such as the Chinese herb Rhizoma Coptidis1.
Synthesis Analysis
The synthesis of N-Acetylaminorhodanine is not explicitly mentioned in the search results. However, there are studies on the synthesis of similar compounds like N-acetylneuraminic acid23. These studies might provide insights into potential synthesis pathways for N-Acetylaminorhodanine.Molecular Structure Analysis
The molecular structure of N-Acetylaminorhodanine is not explicitly provided in the search results. However, it is known that N-Acetylaminorhodanine has the molecular formula C5H6N2O2S24.Chemical Reactions Analysis
The specific chemical reactions involving N-Acetylaminorhodanine are not detailed in the search results. However, there are studies discussing the reactivity of related compounds like N-acetylcysteine56.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetylaminorhodanine are not explicitly provided in the search results. However, it is known that N-Acetylaminorhodanine has the molecular formula C5H6N2O2S24.Scientific Research Applications
Plant Growth Inhibition
N-Acetylaminorhodanine, as a derivative of rhodanine, has been studied for its impact on plant growth. Research indicates that while some rhodanine derivatives like aminorhodanine significantly inhibited plant growth, N-acetylaminorhodanine showed a decreased inhibitory activity. This suggests the importance of the free amino group in rhodanine derivatives for higher inhibitory activity (Muro et al., 1996).
Antifungal and Insecticidal Activities
A study on aminorhodanine derivatives found that while aminorhodanine showed strong insecticidal and antifungal activities, N-acetylaminorhodanine did not demonstrate these activities. This again highlights the significance of the free amino group at N-3 of rhodanine derivatives in contributing to their biological activity (Inamori et al., 1998).
Miscellaneous Applications
Other studies, although not directly focusing on N-acetylaminorhodanine, have explored the broader context of acetylated amino acids and their derivatives. For instance, research on N-acetylcysteine, another acetylated amino acid, has investigated its therapeutic potential in psychiatry, neurology, and as an antioxidant. These studies provide a framework for understanding how acetylated amino acids, like N-acetylaminorhodanine, could have diverse applications in biomedical science (Dean et al., 2011), (Schwalfenberg, 2021).
Safety And Hazards
The safety and hazards associated with N-Acetylaminorhodanine are not explicitly mentioned in the search results. However, there are studies discussing the safety and hazards of related compounds10114.
Future Directions
The future directions for research on N-Acetylaminorhodanine are not explicitly mentioned in the search results. However, there are studies discussing the future directions for research on related compounds121314.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For a more detailed analysis, further research and expert consultation are recommended.
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3(8)6-7-4(9)2-11-5(7)10/h2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDTZNVMMEMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333103 | |
Record name | N-Acetylaminorhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylaminorhodanine | |
CAS RN |
21633-59-0 | |
Record name | N-Acetylaminorhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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